Barium boride
Description
Historical Trajectories in the Exploration of Metal Borides
The journey into the world of metal borides, compounds of a metal and boron, began in the 19th century. The first reported synthesis of a metal boride, specifically iron boride, occurred in 1835. acs.org Since this initial discovery, the field has expanded significantly, with over 200 binary and 800 ternary metal borides now known. acs.org
A pivotal figure in the early exploration of these materials was French chemist Henri Moissan. nobelprize.orgoxfordreference.com In the late 19th and early 20th centuries, Moissan developed the electric-arc furnace, which could reach temperatures of up to 3,500°C. nobelprize.orgacademie-sciences.fr This invention was instrumental in synthesizing many new compounds, including a variety of metal borides, silicides, and carbides. nobelprize.orgoxfordreference.com His work laid the foundation for understanding the high-temperature synthesis and fundamental properties of these materials. For instance, Moissan and Alfred Stock first reported the co-production of silicon triboride (SiB₃) and silicon hexaboride (SiB₆) in 1900. wikipedia.org
Metal borides are generally characterized as hard, refractory, and wear-resistant materials with notable physical and chemical properties. acs.org Their diverse structures and compositions have led to a wide range of research applications, including in catalysis, electronics, and as advanced ceramics. acs.orgontosight.ai
Academic Significance of Barium Hexaboride in Solid-State Chemistry
Barium hexaboride (BaB₆) holds particular interest within the realm of solid-state chemistry due to its distinct crystal and electronic structure. researchgate.netuni-regensburg.de It possesses a cubic crystal structure, with a three-dimensional framework of boron octahedra and barium ions situated in the interstitial spaces. ontosight.airesearchgate.net This structure is common to other alkaline-earth hexaborides like calcium hexaboride (CaB₆) and strontium hexaboride (SrB₆). acs.orgfuncmater.com
The electronic properties of BaB₆ have been a subject of considerable study. researchgate.net It is a material with metal-like conductivity and a high melting point of 2270 °C. americanelements.com The stability and conductive properties of metal hexaborides are often explained by an analogy to the molecular anion [B₆H₆]²⁻, where the B₆ framework requires a specific number of electrons to achieve a stable configuration. researchgate.net Band structure calculations have been employed to understand its electronic behavior, revealing a complex interplay of orbital contributions. researchgate.netuni-regensburg.deresearchgate.net
The unique properties of barium hexaboride, such as its high melting point, hardness, and electrical conductivity, make it a valuable subject for research into advanced materials. ontosight.ai It is considered a refractory material, suitable for applications in extreme environments. ontosight.ai
Current Research Frontiers and Prospective Directions for Barium Boride
Contemporary research on this compound is expanding into new and exciting areas, driven by advancements in synthesis techniques and a deeper understanding of its properties at the nanoscale.
Nanomaterials and Synthesis: Recent efforts have focused on the synthesis of this compound in various forms, including nanocrystals and thin films. acs.orgresearchgate.net For instance, a simple technique has been demonstrated to produce pure barium hexaboride nanocrystals by milling precursor powders and firing them at various temperatures. researchgate.net The development of methods for synthesizing crystalline metal borides at lower temperatures, even down to room temperature for amorphous forms, is opening up new avenues for research and application. acs.org
Catalysis: this compound is being investigated for its potential as a catalyst in various chemical reactions. heegermaterials.com Amorphous transition-metal borides, which can be synthesized at room temperature, have shown high activity for the oxygen evolution reaction (OER), a key process in energy storage. rsc.org Research has also explored the use of barium-containing boride catalysts for water oxidation. adelaide.edu.au
Thermoelectric and Electronic Applications: The thermoelectric properties of barium hexaboride, along with other alkaline-earth hexaborides, are an active area of research. acs.org These materials are being considered for their potential use in converting heat energy into electrical energy. funcmater.com Additionally, barium hexaboride has been explored as a candidate for use in hot-cathode electron guns due to its ability to emit electrons at relatively low temperatures. ontosight.aiwikipedia.org
High-Entropy Borides and 2D Materials: The field is also moving towards more complex systems, such as high-entropy boride ceramics, which involve multiple metallic elements. sciopen.com These materials offer the potential for tailored properties. Furthermore, the burgeoning field of two-dimensional (2D) materials has led to the theoretical and experimental exploration of metal borides in atomically thin layers, sometimes referred to as "MBenes". dergipark.org.trrice.edu While the synthesis of 2D borophene on certain metal substrates has been successful, the interaction of boron with metals like copper has led to the formation of new 2D metal boride compounds. rice.edu
Future research will likely continue to focus on harnessing the unique properties of this compound through advanced synthesis methods, exploring its catalytic potential in greater depth, and integrating it into novel material systems like high-entropy alloys and 2D structures. acs.orgsciopen.com
Properties of this compound
| Property | Value |
| Compound Formula | BaB₆ |
| Molecular Weight | 202.19 g/mol |
| Appearance | Black crystalline solid |
| Melting Point | 2270 °C |
| Density | 4.36 g/cm³ |
| Crystal Structure | Cubic |
| Electrical Resistivity | 7.7 x 10⁻⁵ ω·cm |
Source: americanelements.com
Structure
2D Structure
Properties
InChI |
InChI=1S/6B.Ba | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNPLCUZNLSUCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].[B].[B].[B].[B].[B].[Ba] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaB6, B6Ba | |
| Record name | barium hexaboride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
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Molecular Weight |
202.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black odorless powder; Insoluble in water; [Alfa Aesar MSDS] | |
| Record name | Barium boride | |
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CAS No. |
12046-08-1 | |
| Record name | Barium boride (BaB6) | |
| Source | CAS Common Chemistry | |
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| Record name | Barium boride (BaB6), (OC-6-11)- | |
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| Record name | Barium boride (BaB6), (OC-6-11)- | |
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| Record name | Barium hexaboride | |
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Advanced Synthetic Methodologies for Barium Boride Materials
High-Temperature and Solid-State Synthesis Approaches
High-temperature methods are commonly employed for the synthesis of bulk metal borides, including barium boride, often at temperatures between 1000–1600 °C. acs.org These techniques are necessary because the elemental boron precursors typically used are highly unreactive, requiring significant energy input to initiate the reaction. acs.org
Direct solid-state reaction is a fundamental method for preparing this compound. acs.orgchemicalbook.com This approach involves heating a mixture of the constituent elements, typically powders of barium and boron, to high temperatures to form the desired compound. chemicalbook.com The reaction to form stoichiometric barium hexaboride (BaB₆) can be represented as:
Ba + 6B → BaB₆ chemicalbook.com
The mechanism of solid-state reactions involves the diffusion of atoms at the interface between the reactant particles. umn.educdmf.org.br The reaction kinetics are controlled by factors such as particle size, intimacy of mixing, and temperature. For the formation of barium titanate, a related perovskite material, studies have shown that the reaction is controlled by the diffusion of barium ions into the titanium dioxide lattice at the particle interfaces. cdmf.org.br Similar principles apply to this compound synthesis, where the nucleation of the new phase occurs at the interface between barium and boron particles. umn.edu Variations of solid-state reactions, such as those involving high-pressure autoclaves or energetic ball milling, are versatile and can be adapted based on the chosen precursors. acs.org
Melt growth techniques are challenging for some boride compounds due to their high melting points and potential for incongruent melting. For instance, beta-barium borate (B1201080) (β-BaB₂O₄), a related optical material, melts incongruently and undergoes a destructive phase transition, precluding standard melt growth. google.comgoogle.com
To overcome these challenges, flux-assisted crystallization is widely used. google.comwikipedia.org In this method, a flux, which is a substance with a lower melting point, is used to dissolve the reactants (e.g., barium oxide and boric acid) and facilitate crystal growth at a temperature below the material's melting or phase transition point. google.comgoogle.comsci-hub.se For β-BaB₂O₄, a common flux is a mixture of sodium oxide (Na₂O) and sodium chloride (NaCl). google.comwikipedia.org The flux acts as a solvent, enabling the transport of reactants and the growth of high-quality single crystals from a supersaturated solution upon cooling. google.comsci-hub.se The selection of the flux is critical, as it can be reactive and incorporate its components into the final product. frontiersin.org Alkali bromide and iodide fluxes have also been explored for the synthesis of complex oxides and other inorganic compounds. frontiersin.org
Vapor phase deposition involves the reaction of gaseous precursors to form a solid film or powder. This compound can be synthesized by passing barium metal vapor over boron crystals at temperatures above 750 °C. chemicalbook.com This method relies on the direct reaction of the elements in the vapor and solid phases. chemicalbook.com
Chemical Vapor Deposition (CVD) is a specific technique within this category. For the synthesis of metal hexaboride nanostructures, CVD methods can utilize precursors like boranes (e.g., B₂H₆) and metal halides. acs.org Thin films of barium borate have been prepared using Metal-Organic Chemical Vapor Deposition (MOCVD) from specific precursors, with different phases being obtainable depending on the deposition temperature. wikipedia.org
Combustion synthesis, also known as Self-Propagating High-Temperature Synthesis (SHS), is a technique that utilizes the heat generated from a highly exothermic reaction to sustain the synthesis process. illinois.edudtic.mil Once initiated by an external heat source, a combustion wave propagates through the reactants, converting them into the desired product. illinois.edund.edu This method offers advantages such as low energy requirements, rapid processing times (on the order of seconds or minutes), and high product purity, as high temperatures can vaporize volatile impurities. illinois.edudtic.milism.ac.ru
SHS is used to produce a wide variety of materials, including refractory borides, carbides, and intermetallics. nd.eduism.ac.ru The process can be classified into two modes: the propagating mode (SHS) and volume combustion synthesis (VCS). nd.edu For a reaction to be self-propagating, the maximum temperature, known as the adiabatic temperature, typically needs to exceed about 1800 K. illinois.edu The synthesis of the high-temperature superconductor YBa₂Cu₃O₇₋ₓ by SHS involves using reactants like BaO₂ that generate significant heat upon decomposition, helping to propagate the reaction front. illinois.edu The mechanism for boride synthesis often involves the melting of a metal component which then reacts with the solid boron. illinois.edu Studies on the combustion synthesis of hexaborides like EuB₆ have shown it to be an effective method. acs.org
Sintering is a process used to densify powder compacts into a solid mass using heat. For many high-melting-point ceramics like borides, pressure is applied during sintering to aid densification. acs.orgosti.gov
Hot Pressing (HP): In this process, the powder compact is simultaneously heated and subjected to uniaxial pressure in a die. qsrarematerials.comresearchgate.net Hot pressing has been used to produce dense components from various hexaborides, including those of rare-earth metals. researchgate.net For borides, hot pressing is often carried out at temperatures between 1600°C and 2250°C. researchgate.net The applied pressure accelerates densification. researchgate.net
Spark Plasma Sintering (SPS): SPS is a more advanced pressure-assisted sintering technique where a pulsed DC current is passed directly through the graphite (B72142) die and, in some cases, the powder compact. acs.orggoogle.com This leads to very rapid heating rates and shorter sintering times compared to conventional hot pressing, which can help in producing fine-grained, dense ceramics. acs.org
Pressureless Sintering: This method involves sintering a powder compact without the application of external pressure. osti.govscience.gov While attractive for creating complex shapes, achieving high density in materials like borides via pressureless sintering is difficult and often requires very high temperatures (up to ~2200°C). osti.govresearchgate.net Sintering aids are often used to improve densification at lower temperatures. science.gov For some composites like ZrB₂-SiC, green bodies formed by isostatic pressing prior to sintering can lead to higher final densities. osti.gov
Solution-Based and Low-Temperature Synthesis Strategies
In recent years, efforts have been made to develop lower-temperature and solution-based routes to synthesize boride materials, including nanoparticles. worldscientific.comworldscientific.com These methods offer potential advantages in controlling particle size and morphology. acs.org
One reported low-temperature method involves the chemical reaction of barium chloride (BaCl₂) and sodium borohydride (B1222165) (NaBH₄) in a vacuum furnace at 500°C. worldscientific.com This process successfully yielded BaB₆ nanoparticles with an average size of 200 nanometers. worldscientific.comworldscientific.com The resulting nanoparticles were identified as single-crystal and cubic in structure. worldscientific.com Another approach is the molten salt synthesis (MSS) technique, which uses a molten salt as a solvent to facilitate reactions at relatively low temperatures. sci-hub.seexeter.ac.uk This method has been used to synthesize various advanced materials, offering control over grain shape and size. exeter.ac.uk For example, a new layered barium borate, BaB₈O₁₁(OH)₄, was synthesized using a low-temperature molten salt technique with boric acid as a flux at 458 K (185 °C). researchgate.net Sol-gel synthesis has also been used to prepare thin films of beta-barium borate. wikipedia.org
Sol-Gel Processing Routes for Barium Borides
The sol-gel method is a versatile wet-chemical technique used for fabricating ceramic and glass materials. It involves the transition of a solution system (sol) into a solid-state gel phase. While widely employed for synthesizing various metal oxides, its application directly for this compound (BaB₆) is not extensively documented in scientific literature. However, the method has been successfully used to prepare related compounds like beta-barium borate (β-BaB₂O₄), which highlights its potential for complex barium-boron systems. acs.orgresearchgate.netwikipedia.org
The process for β-barium borate typically involves the hydrolysis and condensation of metal alkoxide precursors, such as barium ethoxide and boron ethoxide or trimethyl borate. acs.orgspiedigitallibrary.org A stable, homogeneous sol is prepared, which is then applied as a coating or processed into a powder. researchgate.net The gel is subsequently heat-treated to remove residual organics and crystallize the desired phase. spiedigitallibrary.org For instance, β-BaB₂O₄ films have been synthesized by reacting barium metal with boron triethoxide in ethanol, with additives like diethanolamine (B148213) or urea (B33335) used to create stable solutions and crack-free films. researchgate.netacs.org The crystallization to the β-BBO phase occurs at temperatures between 500°C and 700°C. researchgate.net While this demonstrates the capability of sol-gel for creating complex Ba-B-O structures, further research is needed to adapt this route for the synthesis of oxygen-free this compound.
Mechanochemical Activation and Energetic Ball Milling Synthesis
Mechanochemical synthesis is a solid-state reaction technique that utilizes mechanical energy, typically from high-energy ball milling, to induce chemical reactions and phase transformations. mdpi.combg.ac.rs This method is effective for synthesizing metal borides at lower temperatures than traditional furnace methods. researchgate.net The process involves repeated fracturing and cold-welding of powder particles, which leads to a refined microstructure, increased defect concentration, and intimate mixing at the atomic level, thereby enhancing reactivity. mdpi.comsapub.org
Energetic ball milling has been employed to synthesize a variety of boride materials. acs.orgscribd.com The process parameters, such as milling time, speed, and the ball-to-powder ratio, are critical in determining the final product phase and crystallinity. sapub.org For example, in the synthesis of barium carbide, a related material, planetary high-energy ball mills with agate jars and balls are used under an argon atmosphere for 10-20 hours. google.com Mechanochemical activation can also facilitate subsequent solid-state reactions by lowering the required initiation temperature. icp.ac.ru Studies on metal-boron nitride systems show that mechanical activation significantly facilitates the solid-state reaction between the components, reducing the initiation temperature to as low as 450°C. icp.ac.ru
This approach is also used to prepare precursors for other boride materials. For instance, barium borohydride chlorides have been prepared by the mechanochemical treatment of mixtures like LiBH₄ and BaCl₂. researchgate.net The milling process initiates an anion substitution, transforming the starting materials into new complex hydride phases. researchgate.net
Table 1: Parameters in Mechanochemical Synthesis This table is generated based on typical parameters discussed in the literature for related material syntheses.
| Parameter | Description | Typical Range | Source(s) |
|---|---|---|---|
| Mill Type | The equipment used for milling. | Planetary Ball Mill, Attritor Mill | google.com, mdpi.com |
| Milling Speed | Rotational speed of the mill. | 800-1200 rad/min | google.com |
| Milling Time | Duration of the milling process. | 10 - 70 hours | google.com, scribd.com |
| Atmosphere | The gas environment inside the milling jar. | Inert (e.g., Argon) | google.com, icp.ac.ru |
| Milling Media | Material of the balls and vial. | Hardened Steel, Tungsten Carbide, Agate | mdpi.com, google.com |
Hydrothermal and Solvothermal Synthetic Pathways
Hydrothermal and solvothermal syntheses are methods that use water or organic solvents, respectively, as the reaction medium under elevated temperature and pressure in a sealed vessel (autoclave). researchgate.net These techniques allow for the crystallization of materials that are insoluble under ordinary conditions.
While these methods are well-established for producing metal oxides and borates with controlled morphology, their application for the direct synthesis of this compound (BaB₆) is not common. Research in this area has predominantly focused on barium borates. For example, various hydrated barium borate carbonates have been synthesized using high-temperature, high-pressure hydrothermal methods at temperatures of 460 °C and pressures around 600 bar. nih.govacs.org In these syntheses, starting materials like barium carbonate, barium hydroxide, and boric acid are reacted in water within sealed gold ampules. acs.org Similarly, crystalline β-barium borate plates have been prepared via a hydrothermal reaction of γ-barium borate powder at 200°C. researchgate.net
Solvothermal processing has been used to create complex nanostructures, such as barium titanate nanopeapods, by reacting nanoparticles in a solvent like toluene (B28343) at 220°C. tandfonline.com The principles of solvothermal synthesis, which involve using a solvent in a sealed environment at temperatures above its boiling point, offer a pathway for producing nanostructured materials with controlled morphology. researchgate.net The adaptation of these aqueous and non-aqueous low-temperature routes could present a future research direction for producing nanostructured or metastable phases of this compound.
Precursor-Based Routes Utilizing Reactive Boron Species (e.g., Borohydrides, Halides)
Precursor-based routes offer enhanced reactivity compared to using elemental boron, allowing for synthesis under less extreme conditions. The use of reactive boron species like borohydrides and boron halides is a key strategy in modern materials synthesis. acs.org
Borohydride Precursors: Metal borohydrides, such as sodium borohydride (NaBH₄) or barium borohydride (Ba(BH₄)₂), are common precursors. acs.org The solid-state reduction of metal halides with metal borohydrides is a frequently used method for producing boride nanoparticles. acs.org Barium borohydride itself can be synthesized from barium hydride (BaH₂) through processes involving ball milling and reaction with other borohydrides, or via a solvent-based approach. mdpi.com The synthesis of ammine barium borohydrides, for example, starts with Ba(BH₄)₂, which is then reacted with ammonia (B1221849) gas. mdpi.com These borohydride compounds can subsequently decompose upon heating to yield boride phases.
Halide Precursors: Boron halides, such as boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃), serve as highly reactive boron sources. google.com.pgmpg.de A crucible-free technique has been developed where a solid transition metal is reacted with a gaseous boron halide at high temperatures (up to 1800 °C). mpg.de The reaction proceeds at the hot metal surface, forming the metal boride and a volatile metal halide, which is continuously removed, driving the reaction to completion. mpg.de Another approach involves the reaction of a metal component (like a metal oxide) with a boron halide in a molten alkali metal medium (e.g., sodium) at temperatures between 815-1090°C (1500-2000°F). google.com.pg
Table 2: Examples of Precursor-Based Reactions for Borides
| Metal Precursor | Boron Precursor | Method | Product | Source(s) |
|---|---|---|---|---|
| Barium Dioxide (BaO₂) | Boron Oxide (B₂O₃) | Molten Sodium Reduction | This compound (BaB₆) | google.com.pg |
| Metal Halide | Metal Borohydride (e.g., NaBH₄) | Solid-State Reduction | Metal Boride Nanoparticles | acs.org |
| Metal Wire (e.g., Hf, W) | Boron Tribromide (BBr₃ gas) | Hot-Wire Gas Reaction | Metal Boride Layer | mpg.de |
Fabrication of this compound Nanostructures and Thin Films
The fabrication of materials at the nanoscale and in thin film form is essential for applications in electronics and advanced composites. These forms can exhibit properties significantly different from their bulk counterparts.
Directed Synthesis of Nanowires and Nanoparticles
The synthesis of nanostructured this compound allows for the exploration of size-dependent properties. Research has demonstrated the successful preparation of this compound (BaB₆) nanoparticles at a relatively low temperature of 500°C. researchgate.net The resulting nanoparticles were characterized as being predominantly of the BaB₆ phase with a (110) orientation. researchgate.net
General strategies for producing metal boride nanostructures often involve the methods described previously, such as mechanochemical synthesis and precursor routes, but with modified conditions to control nucleation and growth. acs.org For instance, high-energy ball milling is a top-down approach widely used for producing various nanomaterials, including nanoalloys and nanocomposites. sapub.org The synthesis of amorphous iron boride nanoparticles (5-20 nm) and crystalline nanoparticles (3-12 nm) has been reported, highlighting the capability of chemical routes to produce nanoscale borides. uni-hamburg.de
For one-dimensional (1D) nanostructures like nanowires, synthesis often relies on vapor-phase methods or catalyst-assisted growth. researchgate.net Theoretical studies have also proposed the design of novel 1D boron-based nanowires by connecting inverse sandwich clusters, suggesting pathways for creating new boride nanostructures. frontiersin.org
Thin Film Growth and Epitaxial Deposition
The deposition of high-quality this compound thin films is a significant challenge, with much of the existing research focusing on the optically active β-barium borate (β-BBO). wikipedia.orgresearchgate.net Techniques like metalorganic chemical vapor deposition (MOCVD), sol-gel synthesis, and pulsed laser deposition (PLD) have been extensively used for β-BBO. wikipedia.orgresearchgate.net For example, β-BBO thin films have been grown on various substrates, including fused silica (B1680970) and sapphire, using MOCVD. researchgate.net
For boride thin films in general, vapor phase techniques are common. The control of competing thermodynamic and kinetic factors during growth is crucial for achieving high phase purity and crystallinity. nih.gov For instance, ytterbium boride thin films have been prepared using a hybrid physical-chemical vapor deposition technique at temperatures between 800 and 1,050°C. nih.gov It was found that kinetically favorable conditions (i.e., high growth rates) were preferable for forming crystalline phases, likely by reducing the re-evaporation of the metal component from the substrate surface. nih.gov
An innovative crucible-free method, where a metal wire is heated in a boron halide gas atmosphere, can be used to deposit dense boride layers on the metal surface. mpg.de While the literature on the specific epitaxial growth of this compound (BaB₆) films is limited, these established techniques for other borides and related barium compounds provide a foundation for future development. americanelements.comltschem.com
Control of Morphology and Crystallite Size
The ability to control the morphology, including the shape and structure, and the crystallite size of this compound is essential for tailoring its physicochemical properties for specific applications. Research into advanced synthetic methodologies has demonstrated that careful manipulation of reaction conditions and precursor selection can yield this compound materials with defined characteristics, from the nano- to the micro-scale.
The choice of synthesis method is a primary factor in determining the final morphology and crystallinity of the resulting material. acs.org Molten salt synthesis (MSS), for instance, is recognized for offering exceptional control over particle morphology, leading to a narrow size distribution of crystallites and low levels of aggregation in the final products. researchgate.net This technique allows for reactions to occur at relatively low temperatures, facilitating the formation of well-dispersed powders with various grain shapes, such as spheroidal, platelet-like, or rod-like, and sizes ranging from the nanoscale to the microscale. exeter.ac.uk Similarly, reactions conducted in a fused salt bath can produce the desired product as discrete macro-molecular particles or crystallites with a uniform, fine particle size. google.com
In contrast, traditional high-temperature solid-state reactions often yield a large, solid mass that must be mechanically crushed and pulverized, offering less control over the final particle size. google.com.pg However, modern variations of solid-state methods, such as high-pressure autoclave reactions and energetic ball milling, have been employed to synthesize metal boride nanoparticles, although these can sometimes be amorphous or consist of mixed phases. acs.org For producing specific morphologies like one-dimensional (1-D) nanostructures, chemical vapor deposition (CVD) methods are often utilized for other metal borides, suggesting a potential route for this compound as well. acs.org
Key synthesis parameters that influence the final product characteristics include the choice of precursors and the reaction temperature. The boron precursor is a crucial factor that heavily influences the crystallinity and morphology of the resulting nanocrystals. acs.org In one established process, this compound with a microcrystalline structure is produced using barium oxide and boron oxide as precursors within a molten sodium menstruum. google.com.pg The temperature of the reaction is also critical; the aforementioned molten metal menstruum process yields this compound particles with an average cross-sectional dimension of less than 10 microns, and predominantly in the 0.1 to 5-micron range. google.com.pg The use of a molten salt flux, such as sodium chloride, can further aid the reaction by improving the solubility of reactants, contributing to the formation of a pure product with fine particles. google.com.pg
The following table summarizes research findings on the control of morphology and crystallite size in the synthesis of this compound and related metal borides.
Table 1: Influence of Synthesis Parameters on this compound Morphology and Crystallite Size
| Synthesis Method | Precursors | Conditions | Resulting Morphology/Crystallite Size |
|---|---|---|---|
| Molten Alkali Metal Menstruum | Barium Oxide, Boron Oxide, Sodium | Reaction within a controlled temperature container | Produces microcrystalline particles with an average size of < 10 microns, predominantly 0.1-5 microns. google.com.pg |
| Molten Salt Synthesis (General for Borides) | General Metal and Boron Precursors | Reaction occurs in a molten salt medium (e.g., NaCl, KCl). exeter.ac.uk | Offers significant control over grain shape (spheroidal, platelet, rod-like) and size (nanoscale to microscale). exeter.ac.uk |
| Fused Salt Bath (General for Borides) | Reactants dissolved or dispersed in a fused salt. | Temperature is controlled to guide the reaction. | Results in uniform, fine particle sizes and discrete crystallites. google.com |
| Solid-State Reactions (General for Borides) | Powdered precursors | Employs techniques like high-pressure reactions or ball milling. | Can produce nanoparticles, which may be amorphous, crystalline, or a mix of phases. acs.org |
Crystallographic and Structural Elucidation of Barium Boride Systems
Fundamental Crystal Structures of Barium Boride Phases
Barium and boron combine to form several distinct phases, each with a unique crystal structure. The most well-documented of these is barium hexaboride (BaB6), known for its robust three-dimensional boron network. Other phases, such as barium diboride (BaB2), exhibit more complex polymorphism.
Barium hexaboride (BaB₆) crystallizes in a cubic structure that is archetypal for hexaborides, commonly known as the CaB₆ prototype structure. researchgate.net This structure belongs to the cubic space group Pm-3m (No. 221). researchgate.net The lattice is characterized by a three-dimensional framework of boron atoms forming B₆ octahedra, which are centered on the corners of the cube. researchgate.netresearchgate.net The barium atoms occupy the large interstitial spaces at the center of the unit cell, coordinated by 24 boron atoms. researchgate.netresearchgate.net
The structural integrity is maintained by strong covalent bonds within and between the B₆ octahedra. Each boron atom is coordinated to five other atoms: four within its own octahedron and one from an adjacent octahedron. researchgate.net This rigid boron network is responsible for the characteristic properties of hexaborides, such as high melting points and hardness. Single crystal studies have provided precise lattice parameters for BaB₆. researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Cubic |
| Space Group | Pm-3m (No. 221) researchgate.net |
| Lattice Constant (a) | 426.15 (7) pm researchgate.net |
| Formula Units (Z) | 1 |
| Atomic Positions | Ba: 1a (0, 0, 0) B: 6f (0.5, 0.5, z) researchgate.net |
Unlike the singular, well-defined structure of BaB₆, barium diboride (BaB₂) is known to exhibit polymorphism, meaning it can exist in multiple crystalline forms. Research has identified the presence of both hexagonal and orthorhombic phases, often coexisting in a multiphase material. researchgate.net The structural analysis of BaB₂ reveals a more complex arrangement compared to the hexaboride, with investigations suggesting that the interplay between these polymorphs could influence its electronic properties. researchgate.netresearchgate.net
The orthorhombic crystal system is characterized by three unequal axes that are all perpendicular to each other, resulting in a rectangular prism shape. wikipedia.orgglobalsino.com The hexagonal system, in contrast, is described by two equal axes in one plane at 120° to each other, with a third axis perpendicular to this plane. wikipedia.org The presence of multiphase (hexagonal and orthorhombic) BaB₂ with crystallite sizes ranging from 11 to 53.4 nm has been confirmed through structural analysis. researchgate.net
| Polymorph | Crystal System | Key Features |
|---|---|---|
| Orthorhombic BaB₂ | Orthorhombic researchgate.net | Observed as a distinct phase with a particle size of 26.9 nm in multiphase samples. researchgate.net |
| Hexagonal BaB₂ | Hexagonal researchgate.net | Coexists with the orthorhombic phase in synthesized BaB₂ materials. researchgate.net |
The stability of this compound structures is dependent on external conditions such as temperature and pressure. Barium hexaboride (BaB₆) has been shown to be structurally stable with heating, with studies indicating its structure remains intact up to 400 K, exhibiting only thermal expansion of the unit cell. researchgate.net
While specific high-pressure studies on this compound are not as extensively documented as for other borides, research into related compounds provides insight into potential behaviors. High-pressure conditions are known to induce phase transformations in many boride materials, often leading to denser, more coordinated structures. aps.orgaps.org For instance, studies on other metal borides have shown transitions from cubic or hexagonal phases to more complex orthorhombic or other structures at elevated pressures. aps.org The investigation of barium tetraborate (B1243019) (BaB₈O₁₃), a related compound, shows a reversible transformation from an orthorhombic to a tetragonal form at 700 °C, highlighting the potential for temperature-induced phase changes in barium-boron systems. nih.govwikimedia.org Such transformations are critical as they can significantly alter the material's electronic and mechanical properties.
Advanced Diffraction Techniques for Structural Characterization
The precise determination of this compound crystal structures relies on sophisticated analytical techniques. High-resolution X-ray diffraction and neutron diffraction are the primary methods used to elucidate atomic arrangements, identify phases, and refine structural parameters.
High-resolution X-ray diffraction (XRD) is a fundamental tool for the characterization of this compound systems. It is instrumental in identifying crystalline phases, determining lattice parameters, and refining atomic positions. rsc.org For instance, XRD analysis was crucial in identifying the multiphase nature of BaB₂, confirming the simultaneous presence of orthorhombic and hexagonal polymorphs. researchgate.net
Rietveld refinement of XRD data is a powerful computational method used to extract detailed structural information from a powder diffraction pattern. researchgate.net This analysis allows for the precise determination of lattice constants and particle sizes. Furthermore, high-temperature XRD can be employed to study phase transformations and thermal stability, as demonstrated in studies of related barium borate (B1201080) compounds where structural changes were monitored as a function of temperature. nih.gov
Neutron diffraction serves as a powerful complementary technique to XRD for the structural analysis of boride compounds. While X-rays are scattered by an atom's electron cloud, neutrons interact with the atomic nucleus. This fundamental difference provides significant advantages, particularly for compounds containing light elements like boron.
Due to the relatively low number of electrons, boron is a weak scatterer of X-rays, making its precise location within a crystal lattice challenging, especially in the presence of a heavy element like barium. Neutrons, however, have a significant scattering cross-section for boron, allowing for its atomic position and bonding to be determined with much higher accuracy. ucl.ac.uk Neutron diffraction is also highly sensitive to magnetic ordering, making it an indispensable tool for investigating the magnetic properties of materials. ornl.govarxiv.org Although specific neutron diffraction studies focused solely on BaB₂ or BaB₆ are less common in the literature, the technique's application to other complex metal borides and barium-containing compounds demonstrates its potential for resolving ambiguities in the crystallographic structures of this compound systems. vt.edu
In Situ Synchrotron Radiation Powder X-ray Diffraction under Extreme Conditions
In situ synchrotron radiation powder X-ray diffraction (SR-PXRD) is a powerful, non-destructive technique for investigating the crystallographic structure of materials under non-ambient conditions, such as high pressure and high temperature. The high brilliance and energy of synchrotron X-rays allow for rapid data collection, enabling real-time observation of structural changes as they occur. This methodology is crucial for understanding phase transitions, reaction kinetics, and the thermodynamic stability of materials under conditions that simulate geological environments or industrial processes.
Experiments are typically conducted using a diamond anvil cell (DAC) to generate high pressures, coupled with laser or resistive heating to achieve high temperatures. The powdered sample, contained within the DAC, is exposed to the synchrotron X-ray beam, and the resulting diffraction pattern is recorded on an area detector. Analysis of the changes in the diffraction pattern—such as peak shifts, splitting, or the appearance of new peaks—provides detailed information about the evolution of the material's crystal structure, lattice parameters, and volume as a function of pressure and temperature.
While specific in situ SR-PXRD studies on this compound under extreme conditions are not extensively reported in publicly available literature, the technique has been widely applied to related materials, such as other borides and barium compounds. For instance, studies on boron suboxide (B₆O) have utilized this method to measure its strength at high pressure and temperature. Similarly, investigations into barium hydride (BaH₂) and barium tungstate (B81510) (BaWO₄) have successfully characterized their pressure-induced phase transitions. researchgate.netosti.govresearchgate.netresearchgate.net These studies serve as a blueprint for potential research on this compound, which would be expected to exhibit complex structural responses to extreme conditions given the nature of its constituent elements. Such experiments could reveal novel phases of this compound and provide data to construct a comprehensive pressure-temperature phase diagram.
Defect Chemistry and Non-Stoichiometry in this compound Lattices
Defect chemistry is the study of the types, concentrations, and effects of crystalline defects on the properties of a solid. Non-stoichiometry refers to a state where the elemental composition of a compound cannot be represented by a ratio of small integers. In many inorganic solids, these phenomena are intrinsically linked and can significantly influence electrical, optical, and mechanical properties.
The primary types of point defects in a crystal lattice are vacancies (missing atoms), interstitials (atoms in positions not normally occupied), and substitutional defects (an atom replaced by one of a different element). In an ionic compound like this compound (BaB₆), several types of defects can be hypothesized:
Barium vacancies (V"Ba): A missing Ba²⁺ ion, leaving a net charge of -2.
Boron vacancies (V'''B): A missing B atom, which can have a complex charge state depending on the bonding environment.
Interstitial defects: Barium or boron atoms located in the spaces between regular lattice sites.
The formation of these defects can be driven by thermal energy or influenced by the synthesis conditions. For example, in other barium-containing perovskite oxides like barium titanate (BaTiO₃), non-stoichiometry in the barium-to-titanium ratio leads to the formation of barium and titanium vacancies to maintain charge neutrality. researchgate.netresearchgate.net This non-stoichiometry is a critical factor in controlling the material's dielectric properties. Similarly, in non-stoichiometric barium hexaferrite (BaFe₁₂O₁₉), deviations from the ideal Fe:Ba ratio result in the formation of secondary phases and defects that alter the magnetic properties. researchgate.net
For this compound, particularly the common BaB₆ phase, the crystal structure consists of a three-dimensional framework of interconnected boron octahedra with barium ions situated in the interstitial cages. Non-stoichiometry could arise from an excess or deficiency of barium. A barium deficiency (Ba₁-ₓB₆) would likely be compensated by the formation of barium vacancies. This could potentially be charge-compensated by changes in the oxidation state of the boron framework or the trapping of electrons, which would significantly impact the material's electrical conductivity. Conversely, barium excess is less likely due to the rigidity of the boron network. The specific defect chemistry of this compound remains an area requiring detailed experimental and computational investigation.
High-Pressure Structural Behavior of this compound Compounds
The application of high pressure can induce profound changes in the crystal structure and physical properties of materials, often leading to the formation of new, denser phases with unique characteristics. The study of materials under high pressure provides insight into their bonding, stability, and compressibility.
Direct experimental data on the high-pressure structural behavior of this compound is scarce. However, predictions can be made by examining the high-pressure behavior of its constituent elements and related compounds. Elemental barium undergoes a series of complex structural phase transitions under pressure. It starts in a body-centered cubic (bcc) structure, transforms to a hexagonal close-packed (hcp) structure at approximately 5.5 GPa, and continues to transition through several other complex phases at even higher pressures. This demonstrates the intricate electronic changes that barium undergoes upon compression.
Studies on other metal borides and boron-rich compounds also provide valuable context. For example, tungsten boride (WB) is known to be highly incompressible, with a high bulk modulus. researchgate.net Boron pnictides, such as boron arsenide (BAs), have been theoretically and experimentally shown to undergo phase transitions from the zinc-blende structure to denser phases at high pressures. aps.orgmdpi.com These transitions are governed by the relative stability of different coordination geometries under compression.
For this compound (BaB₆), with its cubic structure, high-pressure studies would be expected to probe its ultimate compressibility and search for pressure-induced phase transitions. The equation of state (EoS), which relates the volume of the material to the applied pressure, is a fundamental property that can be determined from such experiments. A Birch-Murnaghan EoS fit to pressure-volume data would yield the bulk modulus (K₀), a measure of a material's resistance to compression. Given that borides are generally hard and incompressible materials, BaB₆ is expected to have a high bulk modulus. americanelements.com At sufficiently high pressures, it is plausible that BaB₆ could undergo a phase transition to a more densely packed crystal structure, potentially involving a change in the coordination of the barium or a distortion of the boron cages.
Below is a table summarizing the expected focus of high-pressure research on this compound, based on studies of analogous materials.
| Property | Description | Anticipated Behavior for this compound |
| Equation of State (EoS) | The relationship between the pressure, volume, and temperature of a material. | Determination of the bulk modulus (K₀) and its pressure derivative (K'₀), expected to show high incompressibility. |
| Phase Transitions | Transformations from one crystal structure to another. | Possible transitions to denser, more coordinated structures at high pressures, similar to elemental barium and other borides. |
| Compressibility | The measure of the relative volume change of a solid as a response to a pressure change. | Expected to be low (high bulk modulus), with potential for anisotropic compression (different compressibility along different crystallographic axes). |
Further high-pressure synchrotron X-ray diffraction studies are essential to experimentally determine these properties and validate theoretical predictions for the this compound system.
Computational and Theoretical Insights into Barium Boride
Electronic Structure and Band Theory Calculations
The electronic structure is fundamental to a material's properties. For barium boride (BaB₆), band theory calculations have been crucial in elucidating its electronic characteristics.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. royalsocietypublishing.org DFT calculations have been extensively applied to this compound to understand its electronic states.
Studies using DFT have shown that barium hexaboride (BaB₆) has a crystal structure with the space group Pm-3m. researchgate.net The electronic properties of BaB₆ have been analyzed using different band structure calculation methods within DFT, such as the Linear Muffin-Tin Orbital (LMTO) and plane wave methods. researchgate.net These calculations reveal a similarity in the band ordering of BaB₆ when compared to calcium boride (CaB₆) and the molecular anion [B₆H₆]²⁻. researchgate.net The orbital contributions are significantly mixed, and the inter-octahedral bonds are found to be at a lower energy than some of the intra-octahedral framework interactions. researchgate.net
Further investigations using a generalized gradient-corrected DFT with ultrasoft pseudopotentials and a plane-wave basis have also been performed. researchgate.net It was found that the band gap at the X point of the Brillouin zone is linearly dependent on the atomic coordinates of the boron atoms. researchgate.net The electronic structure of BaB₆ has also been studied as a function of doping using the local density approximation (LDA) to DFT. researchgate.net These studies show that the spin-orbit interaction, which is more significant for the heavier barium atom, induces small gaps between the valence and conduction bands. researchgate.net
For barium diboride (BaB₂), DFT calculations indicate that the rates of transition of Cooper pairs in its potential superconducting state are strongly dependent on electron-phonon interactions. researchgate.net The density of states calculations for BaB₂ show that the barium atom is more active in the conduction band at energies less than -12 eV, while the boron atom is significantly active between -11 eV and -1 eV in the conduction band. researchgate.netresearchgate.net In the valence band, the barium atom is more active between 0 and 2.4 eV, and boron is more active at energies greater than 2.5 eV. researchgate.net
Table 1: Comparison of DFT Calculation Approaches for this compound
| Method | Key Findings | Reference |
| LMTO & Plane Wave | Similar band ordering to CaB₆ and [B₆H₆]²⁻; mixed orbital contributions. | researchgate.net |
| GGA with Ultrasoft Pseudopotentials | Band gap at X point depends linearly on boron atomic coordinates. | researchgate.net |
| LDA (with doping) | Spin-orbit interaction induces small band gaps. | researchgate.net |
| DFT for BaB₂ | Transition rates of Cooper pairs depend on electron-phonon interaction. | researchgate.net |
Ab initio molecular dynamics (AIMD) is a simulation method that computes the forces on atoms from electronic structure calculations, providing insights into the dynamic behavior of materials. nih.govaps.orgresearchgate.net While specific AIMD studies focused solely on this compound are not prevalent in the provided search results, the methodology is widely used for boride and borate (B1201080) materials. For instance, AIMD simulations have been used to model rare-earth-rich borate glasses, successfully reproducing experimental structure factors. nih.gov These simulations have identified various isolated and polymeric borate units. nih.gov The technique has also been applied to study liquid boron, revealing details about its atomic structure and dynamics. aps.orgnih.gov Such simulations on this compound could provide valuable information on its phase transitions, defect formation, and behavior under extreme conditions.
The Fermi surface, which separates occupied and unoccupied electron states at absolute zero temperature, is crucial for understanding a material's electrical and thermal properties. scispace.comaps.org For BaB₆, the Fermi surface has been studied as a function of doping using a conventional band structure approach based on the local density approximation (LDA). researchgate.net These studies explore the changes in the Fermi surface topology as the Fermi level is moved into the small gaps created by the spin-orbit interaction. researchgate.net
Theoretical calculations have been used to compare the valence charge densities of lanthanum boride (LaB₆) and BaB₆. researchgate.net This comparison revealed a small difference between the isostructural metal (LaB₆) and semiconductor (BaB₆), with weak electron lobes observed around the inter-B₆ octahedral bond in the difference density. researchgate.net These lobes are identified as conductive π-electrons in LaB₆. researchgate.net
In the context of barium diboride (BaB₂), structural analysis suggests the presence of both bonding and antibonding Fermi surfaces, implying the possibility of an intermingled Fermi level. researchgate.net
Phonon Dispersion and Electron-Phonon Coupling Mechanisms
Phonons are quantized modes of vibration in a crystal lattice, and their interaction with electrons (electron-phonon coupling) is fundamental to properties like electrical resistivity and superconductivity. libretexts.org Phonon dispersion curves, which plot the frequency of phonons against their wave vector, provide detailed information about these vibrations. rsc.orgwolfram.com
For hexaborides like BaB₆, phonon dispersion curves have been calculated using first-principles methods. rsc.orgresearchgate.net These calculations show gaps in the phonon densities of states at certain frequencies. rsc.org Inelastic neutron scattering experiments have been used to measure the low-frequency part of the dispersion curves for similar hexaborides. rsc.org
The study of electron-phonon coupling is particularly important for understanding potential superconductivity. In materials like magnesium diboride (MgB₂), which is isostructural to BaB₂, strong electron-phonon coupling is responsible for its high superconducting transition temperature. arxiv.orgresearchgate.net This coupling is primarily due to the in-plane stretching of boron-boron bonds (E₂g phonon modes) which strongly couple with electronic states near the Fermi energy. researchgate.netdiva-portal.org While specific detailed calculations for the electron-phonon coupling constant in BaB₆ were not found in the provided results, the methodologies used for MgB₂ and other borides could be directly applied. arxiv.orgresearchgate.netescholarship.org Theoretical studies on barium diboride (BaB₂) have indicated that the electron-phonon interaction is a critical factor for its potential superconducting properties. researchgate.net
Predictive Modeling of Novel this compound Compositions and Structures
Computational methods are increasingly used to predict the existence and properties of new materials. mdpi.comeuropean-mrs.com High-throughput computational screening, combining first-principles calculations with materials prediction algorithms, has been employed to discover novel magnetic materials within the boride family. arxiv.org This approach could be used to explore the vast compositional space of barium borides beyond the known BaB₆ and BaB₂ phases.
For example, recent research has led to the discovery of new ternary phases in the Y-Pt-B system, such as YPtₓB₆₋₂ₓ, by combining experimental investigation with detailed DFT calculations to understand their crystal structure, bonding, and electronic properties. acs.org Similar predictive modeling could be applied to explore ternary and quaternary this compound systems. The development of new barium arsenide compounds highlights the potential for discovering novel binary phases through targeted synthesis guided by an understanding of phase diagrams. mdpi.com
Computational Thermochemistry and Phase Diagram Prediction
Computational thermochemistry plays a vital role in predicting the stability of different phases and constructing phase diagrams. calphad.org Thermodynamic modeling has been used to study the carbothermic reduction of barium and boron oxides to produce ferroalloys. srce.hr These models can predict the formation of phases like barium hexaboride (BaB₆), barium carbide (BaC₂), and iron boride (FeB) under different processing conditions. srce.hr By analyzing the thermodynamics, it is possible to identify the conditions that favor the formation of specific this compound compounds. srce.hr
The CALPHAD (Calculation of Phase Diagrams) method is a powerful tool for predicting phase diagrams, although its accuracy depends on the availability of experimental thermodynamic data. researchgate.net For the Ba-B system, as with other boride systems, computational approaches can help fill in gaps where experimental data is lacking. researchgate.net For instance, aspects of the ternary phase diagram of barium borate (BaB₂O₄), sodium barium borate (Na₂BaB₂O₅), and sodium borate (Na₂B₂O₄) have been investigated using X-ray analysis in conjunction with phase diagram studies. rsc.org
Advanced Materials Characterization of Barium Boride
Spectroscopic Probes of Electronic and Vibrational States
Spectroscopic methods are invaluable for examining the fundamental electronic and vibrational properties of materials. By analyzing the interaction of electromagnetic radiation with barium boride, detailed information about its chemical bonding, lattice dynamics, and electronic structure can be obtained.
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a material, which are characteristic of its crystal structure and chemical bonds.
In the analysis of barium hexaboride (BaB₆) nanoparticles, Fourier Transform Infrared (FTIR) spectroscopy reveals several absorption peaks across the mid-infrared range. worldscientific.com Studies have identified distinct absorption bands at wavenumbers of 459, 690, 993, 1329, 1619, 2449, and 3423 cm⁻¹ within the 400–4000 cm⁻¹ range. worldscientific.com These absorptions correspond to the various vibrational modes within the BaB₆ crystal lattice, including vibrations of the B₆ octahedra and interactions between the barium ions and the boron cage.
Raman spectroscopy provides complementary information. For BaB₆ nanoparticles, three prominent Raman peaks are observed at room temperature: 677.1, 823.5, and 1116.4 cm⁻¹. worldscientific.com These peaks are attributed to the vibrational modes of the interconnected B₆ octahedra that form the structural framework of the compound. worldscientific.com Analysis of these Raman spectra indicates that the electron dispersion of the B₆ octahedron in BaB₆ is two-dimensional, suggesting a lack of lattice distortion, which may contribute to the unique physical properties of BaB₆ nanoparticles. worldscientific.com While detailed studies on this compound are specific, related research on barium borate (B1201080) frameworks shows that Raman peak frequencies can shift based on the coordination environment (BO₃ vs. BO₄ groups) and B-O bond lengths, highlighting the sensitivity of the technique to structural details. nih.govresearchgate.net
Table 1. Spectroscopic Vibrational Peaks for BaB₆ Nanoparticles.X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. carleton.edu When analyzing metal borides, XPS provides critical data on the binding energies of the constituent elements' core electrons, which are sensitive to their local chemical environment. rsc.org
For borides in general, the B 1s peak associated with a metal-boron bond typically appears in the binding energy range of 186-188 eV. researchgate.net In studies of borided zirconium, the B 1s peak for ZrB₂ was found at 186.5 eV, distinguishing it from oxidized boron species at higher binding energies (e.g., B₂O₃ at ~192.5 eV). rsc.orgresearchgate.net The analysis of barium-containing compounds like BaTiO₃ has shown that surface atoms can exhibit different core-level shifts compared to bulk atoms. aps.org For instance, undercoordinated barium atoms at the surface show a higher binding energy for the Ba 4d core level than the fully coordinated bulk atoms. aps.org
In the context of this compound, XPS analysis would be expected to show characteristic peaks for both Barium (e.g., Ba 3d, Ba 4d) and Boron (B 1s). The precise binding energy of the B 1s peak would confirm the formation of the metal boride phase, while shifts could indicate the presence of surface oxidation (B-O bonds) or sub-boride phases. aip.orgacs.org The Ba core-level spectra would similarly provide information on the oxidation state and coordination environment of the barium atoms at the material's surface. aps.org
Table 2. Representative Core-Level Binding Energies for Boron and Barium Species.Microscopic and Imaging Techniques for Microstructural Analysis
Microscopy techniques are essential for visualizing the microstructure of materials from the micrometer to the atomic scale. They provide direct insight into morphology, crystal structure, and elemental distribution.
Scanning Electron Microscopy (SEM) is a primary tool for characterizing the surface topography and morphology of materials. ciqtekglobal.com In the study of this compound, SEM reveals significant details about its particle shape, size, and aggregation.
Analysis of BaB₆ nanoparticles synthesized at low temperatures shows the formation of powders with a polygonal-like shape and an average particle size of approximately 200 nanometers. worldscientific.com For barium diboride (BaB₂), SEM images show a reflective white polycrystalline material. researchgate.net Further analysis of the BaB₂ surface indicates a mean roughness of about 175.6 nm and varying crystal sizes with an average value of 218.5 nm. researchgate.net The presence of grayish-white patches in the SEM images suggests the compound may possess high optical properties. researchgate.net
Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the investigation of crystal structure, defects, and elemental composition at the nanoscale. gatan.com When combined with spectroscopic techniques like Electron Energy Loss Spectroscopy (EELS) and Energy-Dispersive X-ray Spectroscopy (EDX), TEM provides detailed chemical maps of the sample. actanaturae.ruepjap.org
For BaB₆ nanoparticles, TEM analysis has confirmed that individual particles are perfect single crystals with a cubic structure. worldscientific.com Elemental analysis using an attached EDX detector determined the boron-to-barium atomic ratio to be 5.24:1, which is slightly deficient in boron compared to the stoichiometric ratio of 6:1. worldscientific.com
EELS can provide complementary information on elemental composition, particularly for light elements like boron, and can also probe the electronic structure and bonding (e.g., distinguishing B 1s to π* and B 1s to σ* transitions). researchgate.netaip.org EDX and EELS elemental mapping techniques allow for the visualization of the spatial distribution of barium and boron within the nanostructures, confirming the composition and identifying any potential phase segregation or impurities. slideshare.netmonash.edunist.gov
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional profile of a material's surface. nih.gov It can achieve atomic resolution, making it a powerful tool for studying surface topography, roughness, and crystal growth mechanisms.
While specific AFM studies on this compound are not widely reported, the technique's capabilities can be inferred from its application to related materials. For instance, in-situ AFM has been used to study the dissolution of barite (BaSO₄) surfaces at the nanoscale, revealing the dynamics of etch pit formation and the retreat of atomic steps. kyushu-u.ac.jp In the study of hexagonal boron nitride (h-BN), AFM combined with Kelvin probe force microscopy (KPFM) has demonstrated the ability to achieve elemental contrast, distinguishing between boron and nitrogen atoms on a surface. acs.org
Applied to this compound, AFM could provide detailed topographical maps of the crystal surfaces, quantify surface roughness with high precision, and visualize surface defects like steps, terraces, and dislocations. At the atomic scale, it holds the potential to differentiate between barium and boron atoms on the surface, offering fundamental insights into the surface structure and its role in the material's properties. acs.org
Quantitative Analysis of Charge Carrier Transport Mechanisms
The charge carrier transport properties of this compound (BaB₆) define its potential for electronic and thermoelectric applications. Quantitative analysis through measurements of electrical resistivity, Hall effect, and Seebeck coefficient reveals the nature, concentration, and mobility of charge carriers.
Barium hexaboride is generally characterized as an n-type semiconductor. researchgate.net This classification is based on experimental data, including the negative sign of the Seebeck coefficient. researchgate.net The electrical properties can, however, vary depending on the material's form (e.g., single crystal, thin film) and stoichiometry. For instance, epitaxial thin films of BaB₆ have shown a room temperature resistivity of 2.90 x 10⁻¹ Ω·cm. researchgate.net Other measurements report the electrical conductivity of ceramic BaB₆ to be 1.3 S/m. matmake.com
Detailed studies on single-crystal BaB₆ provide more specific quantitative data. The Hall effect, which measures the voltage generated across a conductor in a magnetic field, is a key technique for determining charge carrier type and concentration. youtube.comwikipedia.orgtexasgateway.org For a BaB₆ single crystal at 295 K (room temperature), the electron concentration has been measured to be 8.64 x 10¹⁷ cm⁻³, with a corresponding resistivity of 0.0305 Ω·cm. aps.org At a cryogenic temperature of 2 K, the electron concentration is slightly lower at 6.12 x 10¹⁷ cm⁻³, while the resistivity increases to 0.0835 Ω·cm. aps.org The transport properties are understood to be influenced by intrinsic variable-valence defects. aps.org
The Seebeck coefficient is a direct measure of the thermoelectric voltage induced by a temperature difference across the material and is crucial for evaluating thermoelectric performance. Alkaline-earth hexaborides, including BaB₆, are considered promising n-type thermoelectric materials due to their large negative Seebeck coefficients at high temperatures, which can range from -100 to -270 μV/K at 1073 K. researchgate.net
Table 2: Quantitative Charge Carrier Transport Properties of this compound (BaB₆)
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Carrier Type | n-type | General | researchgate.net |
| Electrical Resistivity (Thin Film) | 2.90 x 10⁻¹ Ω·cm | Room Temperature | researchgate.net |
| Electrical Conductivity (Ceramic) | 1.3 S/m | Room Temperature | matmake.com |
| Electrical Resistivity (Single Crystal) | 0.0305 Ω·cm | 295 K | aps.org |
| Electrical Resistivity (Single Crystal) | 0.0835 Ω·cm | 2 K | aps.org |
| Electron Concentration (Single Crystal) | 8.64 x 10¹⁷ cm⁻³ | 295 K | aps.org |
| Electron Concentration (Single Crystal) | 6.12 x 10¹⁷ cm⁻³ | 2 K | aps.org |
| Seebeck Coefficient | -100 to -270 μV/K | 1073 K | researchgate.net |
Advanced Functional Properties and Applications of Barium Boride Materials
Superconducting Phenomena in Barium Boride and Related Borides
This compound and its related compounds have emerged as materials of significant interest within the study of superconductivity. This is largely due to the unique characteristics of boron, whose light mass and propensity for forming strong covalent bonds create high-frequency lattice vibrations, a key ingredient for phonon-mediated superconductivity. The intricate interplay between the crystal structure, particularly the boron networks, and the electronic properties of these materials governs their superconducting behavior.
Exploration of Superconducting Transition Temperatures (Tc)
The superconducting transition temperature (Tc) is a critical parameter that defines the onset of superconductivity. In the realm of boride superconductors, a range of Tc values has been observed, influenced by the specific elemental composition and crystal structure.
First-principles calculations have predicted that a tetragonal phase of barium pentaboride (BaB₅) could exhibit a significant superconducting transition temperature of approximately 16.3 K. This places it within a family of predicted pentaboride superconductors, where rubidium pentaboride (RbB₅) and potassium pentaboride (KB₅) are anticipated to have even higher Tc values of around 18.6 K and 14.7 K, respectively. These theoretical findings highlight the potential for discovering new, harder superconducting materials within this class of compounds.
While extensive experimental data on the Tc of various this compound stoichiometries remains an area of active research, related borides provide valuable context. For instance, the well-known magnesium diboride (MgB₂) exhibits a high Tc of 39 K. Other borides, such as yttrium hexaboride (YB₆), have a Tc of 7 K. More complex ternary borides also show superconductivity, with examples like Ta(MoB)₂ having a predicted Tc of around 19.3 K. In elemental barium, superconductivity has been observed to emerge under high pressure, with Tc values reaching up to 24 K in a quasi-stabilized orthorhombic structure at ambient pressure after severe plastic deformation. wikipedia.org These examples underscore the diverse superconducting potential within metal borides, driven by factors including elemental constituents and structural configurations.
Table 1: Predicted and Observed Superconducting Transition Temperatures (Tc) in this compound and Related Compounds
| Compound | Predicted/Observed Tc (K) | Notes |
|---|---|---|
| Barium Pentaboride (BaB₅) | ~16.3 (Predicted) | Part of a predicted family of hard superconductors. |
| Rubidium Pentaboride (RbB₅) | ~18.6 (Predicted) | Highest predicted Tc in the pentaboride series. |
| Potassium Pentaboride (KB₅) | ~14.7 (Predicted) | Another member of the predicted pentaboride family. |
| Magnesium Diboride (MgB₂) | 39 (Observed) | A well-known boride superconductor. |
| Yttrium Hexaboride (YB₆) | 7 (Observed) | Example of a hexaboride superconductor. |
| Ta(MoB)₂ | ~19.3 (Predicted) | A ternary boride superconductor. rsc.org |
| Barium (elemental) | up to 24 (Observed) | In a high-pressure, strained phase. wikipedia.org |
Role of Boron Networks and Intermetallic Interactions in Superconductivity
The structure of the boron sublattice is a determining factor in the superconducting properties of borides. The strong covalent bonding between boron atoms can form a variety of networks, from two-dimensional honeycomb lattices to complex three-dimensional frameworks. mdpi.com These rigid boron structures give rise to high-frequency phonon modes, which are crucial for mediating the electron pairing required for superconductivity according to the Bardeen-Cooper-Schrieffer (BCS) theory.
In the case of the predicted superconducting pentaborides, including BaB₅, the boron atoms form a three-dimensional clathrate-like B₂₀ cage structure. acs.org The metal atoms, such as barium, reside within these cages and act as electron donors to the boron network. This charge transfer is critical for establishing the metallic character necessary for superconductivity. The electronic states near the Fermi level, which are the ones that participate in the superconducting pairing, are predominantly derived from the boron atoms within these cages. wikipedia.org
Intermetallic interactions also play a significant role. In compounds like MgB₂, the superconductivity arises from the strong coupling of electrons in the σ-bonding bands of the boron honeycomb lattice with specific lattice vibrations. researchgate.net Similarly, in ternary borides, the interactions between the transition metal d-orbitals and the boron electronic states can be crucial. For instance, in Ta(MoB)₂, the robust coupling involves the σ-bonding states created primarily by the d-orbitals of molybdenum atoms and their in-plane vibrations. rsc.org In barium diboride (BaB₂), theoretical calculations suggest that the barium atom is more active in the conduction band at lower energy levels, while boron is significantly active closer to the Fermi level, indicating a complex interplay of electronic contributions. researchgate.net
Investigation of Cooper Pair Formation and Transport Dynamics
The formation of Cooper pairs—bound pairs of electrons—is the fundamental mechanism behind superconductivity. In conventional superconductors, including many borides, this pairing is mediated by phonons, which are quantized lattice vibrations. An electron moving through the crystal lattice can distort it, creating a region of positive charge that attracts a second electron, leading to a bound pair. researchgate.net The strength of this electron-phonon coupling is a key determinant of the superconducting transition temperature.
In borides, the light mass of boron atoms allows for high-frequency vibrations, which can lead to strong electron-phonon coupling and, consequently, higher Tc values. mdpi.com For barium diboride, density functional theory calculations have shown that the transition rates of Cooper pairs are strongly dependent on this electron-phonon interaction. researchgate.net The investigation of these interactions often involves analyzing the Eliashberg spectral function, which describes the distribution of the electron-phonon coupling strength over different phonon frequencies. acs.org
The transport dynamics of these Cooper pairs below the transition temperature are characterized by zero electrical resistance. The collective, coherent motion of the Cooper pairs allows them to move through the lattice without scattering off impurities or lattice vibrations, which is the source of electrical resistance in normal conductors. The study of vortex dynamics in type-II superconductors, which describes how magnetic fields penetrate the material, provides further insight into the transport properties of the superconducting state. aps.org While specific experimental studies on the transport dynamics of Cooper pairs in this compound are limited, the general principles derived from related boride superconductors suggest that the nature of the boron network and the strength of the electron-phonon coupling are the primary factors governing these phenomena. americanelements.com
Thermoelectric Performance and Energy Conversion Potential
Thermoelectric materials can directly convert heat energy into electrical energy and vice versa, with their efficiency quantified by the dimensionless figure of merit, ZT. The ZT value is determined by the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ) according to the formula ZT = (S²σ/κ)T, where T is the absolute temperature. This compound, particularly in the form of barium hexaboride (BaB₆), has been identified as a promising candidate for n-type thermoelectric applications due to its favorable electronic and thermal properties. researchgate.netnih.gov
Seebeck Coefficient Enhancement Strategies
The Seebeck coefficient, or thermopower, is a measure of the voltage generated across a material in response to a temperature gradient. A large Seebeck coefficient is essential for a high ZT value. Divalent hexaborides, including BaB₆, are known to possess large, negative Seebeck coefficients, making them suitable for n-type thermoelectric legs. researchgate.net
Several strategies can be employed to enhance the Seebeck coefficient:
Band Structure Engineering: Modifying the electronic band structure to increase the density of states near the Fermi level can lead to a higher Seebeck coefficient. This can be achieved through doping or alloying. For example, introducing magnetic ions into a thermoelectric material has been shown to increase the Seebeck coefficient by introducing spin entropy. rsc.orgfrontiersin.org
Energy Filtering: Introducing nanostructures or interfaces within the material can selectively scatter low-energy charge carriers more than high-energy ones. This energy-filtering effect can lead to an enhancement of the Seebeck coefficient. rsc.org
Carrier Concentration Optimization: The Seebeck coefficient is inversely related to the charge carrier concentration. Therefore, optimizing the carrier concentration through controlled doping is a crucial strategy. For many high-performance thermoelectrics, which are heavily doped semiconductors, finding the optimal carrier concentration is key to maximizing the power factor (S²σ). rsc.org
In the context of barium-containing materials, doping has proven effective. For instance, in BiCuSeO, heavy doping with barium has led to a significant increase in the ZT value. alfa-chemistry.com While specific studies on enhancing the Seebeck coefficient in this compound through these advanced strategies are still emerging, the principles established in related thermoelectric materials provide a clear roadmap for future research.
Optimizing Electrical Conductivity and Thermal Conductivity for ZT Improvement
To maximize the thermoelectric figure of merit (ZT), a high electrical conductivity (σ) and a low thermal conductivity (κ) are required, in addition to a large Seebeck coefficient. These two properties are often interdependent, making the optimization of ZT a significant challenge. mdpi.com
Electrical Conductivity (σ): Barium hexaboride (BaB₆) exhibits metallic-like conductivity. nih.gov The electrical conductivity of thermoelectric materials can often be improved by increasing the charge carrier concentration through doping or by enhancing carrier mobility. However, increasing the carrier concentration can have a detrimental effect on the Seebeck coefficient, requiring a careful balance to optimize the power factor (S²σ). rsc.org
Thermal Conductivity (κ): A low thermal conductivity is crucial for maintaining the temperature gradient necessary for thermoelectric power generation. Boron-rich compounds, including BaB₆, are known for their intrinsically low thermal conductivity, which is attributed to their complex crystal structures that effectively scatter heat-carrying phonons. nih.gov Strategies to further reduce thermal conductivity include:
Introducing Point Defects: Alloying or doping can introduce point defects that scatter short-wavelength phonons.
Nanostructuring: Creating nanoscale grains or interfaces can effectively scatter mid- to long-wavelength phonons.
Hierarchical Architectures: Combining multiple scattering mechanisms at different length scales (e.g., point defects, nanostructures, and mesoscale interfaces) can lead to a significant reduction in lattice thermal conductivity across the entire phonon spectrum. rsc.org
For instance, in Sb-doped AlFe₂B₂, a decrease in thermal conductivity was observed, leading to an improved ZT. rwth-aachen.denih.gov The goal is to create a "phonon-glass, electron-crystal" material, where phonons are scattered effectively while electrons are transported with minimal resistance. nih.gov The optimization of ZT in this compound and related materials will likely involve a combination of these strategies to simultaneously enhance the power factor and suppress thermal conductivity.
Carrier Engineering for Thermoelectric Applications
Borides are considered promising candidates for high-temperature thermoelectric applications. cornell.edu The thermoelectric efficiency of a material is often evaluated by its power factor, which is a function of the Seebeck coefficient and electrical resistivity. cornell.edu Carrier engineering, through methods like doping, is a key strategy to optimize these properties.
Research into various boride systems, such as yttrium aluminum boride, has shown that doping with elements like vanadium (V) and manganese (Mn) can improve thermoelectric properties by lowering resistivity. cornell.edu While borides are often p-type materials, doping can potentially transition them to n-type, which is important for creating efficient thermoelectric devices that require both p-type and n-type components. cornell.edu Studies on other thermoelectric materials, like barium-stabilized bismuth-cobalt oxides, have also explored the effects of boron doping. researchgate.net
| Manganese (Mn) | Lowered | Lowered | Improved |
This interactive table is based on findings from a study on doped yttrium aluminum boride, illustrating the general effects of doping on thermoelectric properties. cornell.edu
Magnetic Properties and Spin-Related Phenomena
The magnetic properties of borides are diverse and are influenced by their crystal structures and the presence of magnetic elements. acs.orgresearchgate.net
Magnetism in Doped and Undoped this compound Systems
Undoped this compound (BaB₆) is not typically considered a magnetic material in the conventional sense. However, the broader family of borides exhibits a range of magnetic behaviors, including ferromagnetism, antiferromagnetism, and paramagnetism. americanelements.com The magnetic properties often arise from the specific arrangement of atoms and the interactions between them within the crystal lattice. acs.org
Doping can introduce magnetic ions into the this compound structure, or alter the electronic structure in a way that induces or modifies magnetic ordering. For example, studies on other perovskite materials, such as praseodymium manganite doped with barium, have shown that varying the dopant concentration can significantly alter magnetic behavior, leading to transitions between ferromagnetic and antiferromagnetic states. researchgate.net Similarly, doping barium titanate with transition metals like zinc and manganese can induce magnetic properties. iphy.ac.cn While specific studies on the magnetic properties of doped this compound are not extensively detailed in the provided results, the principles observed in similar material systems suggest a strong potential for tuning the magnetic characteristics of BaB₆ through strategic doping.
Potential for Spintronic Applications
Spintronics is a field of technology that utilizes the spin of electrons, in addition to their charge, to carry information. nih.gov Materials with tunable magnetic properties and high spin polarization are highly sought after for spintronic devices. sigmaaldrich.com The potential for this compound in spintronics would likely stem from its modification through doping to create a material with desirable magnetic characteristics.
The development of half-metallic systems, which are metallic for one spin direction and insulating for the other, is a key area of spintronics research. researchgate.net Research into various borides and other material classes is ongoing to discover and engineer materials with these properties. nih.govresearchgate.net While direct applications of pure this compound in spintronics are not yet established, its capacity for modification suggests it could be a component in future spintronic systems. ontosight.ai
Catalytic Activity and Surface Chemistry of this compound
This compound and related compounds have shown potential in the field of catalysis. Amorphous transition-metal borides, for instance, have been investigated as highly active catalysts for the oxygen evolution reaction (OER), a key process in energy storage applications. rsc.org The catalytic activity of these materials can be attributed to their amorphous structure, large surface area, and the electronic effects of boron doping. rsc.org
In some cases, barium has been used as a component in multi-element boride catalysts. For example, quaternary metal boride catalysts containing barium have been synthesized, where the stoichiometry can be precisely controlled to optimize catalytic performance. rsc.org Furthermore, the inclusion of barium has been found to enhance the catalytic activity of other materials, such as improving the rate of hydrogen production from sodium borohydride (B1222165) methanolysis when added to chromia. researchgate.net The surface chemistry of these materials is crucial, as the reactions occur at the catalyst's surface.
Applications in Advanced Ceramics and Composite Materials
This compound is considered for use in advanced ceramics and composite materials due to its inherent properties of hardness and high melting point. ontosight.aiamericanelements.com Advanced ceramics are sought after for applications that demand high strength, wear resistance, and stability at high temperatures. abscomaterials.com Borides, in general, are used in the production of advanced ceramic products where they can be an integral part of the molecular structure. borax.com
The addition of boride materials, such as in AlMgB₁₄ + TiB₂ composites, has been shown to increase hardness and fracture resistance, making them suitable for industrial applications like cutting tools. energy.gov this compound can be incorporated into composite materials to enhance their mechanical properties. ontosight.ai The development of high-entropy boride ceramics is also an active area of research, aiming to create materials with superior high-temperature mechanical properties and stability. sciopen.com
Future Directions and Unexplored Research Avenues
The field of this compound research continues to evolve, with several promising avenues for future investigation. Further exploration of doping effects on its thermoelectric properties could lead to the development of more efficient energy harvesting materials. cornell.edu A deeper understanding of the surface chemistry and catalytic mechanisms of this compound and its composites could unlock new applications in green energy and chemical synthesis. rsc.orgacs.org
The synthesis of nanoscale and colloidal metal borides is a growing area of research that could lead to new properties and applications. acs.org Investigating the largely unexplored hexaboride and diboride structures at the nanoscale presents an opportunity for new discoveries. acs.org Furthermore, first-principles calculations and other theoretical approaches can help predict new stable boride structures and their properties, guiding experimental efforts. acs.orgresearchgate.net The potential for discovering novel phenomena in this compound systems, particularly in relation to their electronic and magnetic properties when doped or structured at the nanoscale, remains a significant area for future research. acs.orgacs.org
Q & A
Basic Research Questions
Q. What are the common synthesis methods for barium boride, and how do they influence crystallographic properties?
- Methodological Answer : this compound is typically synthesized via solid-state reactions (e.g., heating stoichiometric mixtures of Ba and B powders at 800–1200°C under inert atmospheres) or chemical vapor deposition (CVD). The choice of method impacts crystallinity and phase purity. For solid-state synthesis, ensure precise stoichiometric ratios and annealing durations to avoid secondary phases. Characterize products using XRD (Cu-Kα radiation, 2θ = 10–80°, step size 0.02°) to confirm crystal structure (e.g., hexagonal vs. cubic phases) .
Q. How can researchers characterize the structural and electronic properties of this compound using XRD and XPS?
- Methodological Answer :
- XRD : Use Rietveld refinement to analyze lattice parameters and phase composition. Compare with ICDD databases (e.g., PDF-4+ 2025) for phase identification. Anomalous peak broadening may indicate defects or strain.
- XPS : Employ monochromatic Al-Kα radiation (1486.6 eV) with charge compensation. Deconvolute B 1s peaks (~187–190 eV) to distinguish B-B, B-Ba bonding. Calibrate spectra using C 1s (284.8 eV) and report full experimental parameters (e.g., pass energy, dwell time) to ensure reproducibility .
Q. What are the key thermodynamic properties of this compound relevant to high-temperature applications?
- Methodological Answer : Determine enthalpy of formation (ΔHf) via calorimetry (e.g., drop calorimetry at 1000°C) or DFT calculations (e.g., VASP with PBE functional). Measure thermal stability using TGA/DSC (heating rate 10°C/min, Ar atmosphere). Reported melting points (~2200°C) require validation via laser-heating techniques to avoid contamination .
Advanced Research Questions
Q. How can discrepancies in reported diffusion coefficients (D) of boron in this compound layers be resolved?
- Methodological Answer : Contradictions in D values (e.g., 10⁻¹⁴ vs. 10⁻¹⁶ m²/s) often arise from differing experimental conditions (temperature, boron activity). Replicate studies using controlled atmospheres (e.g., H₂/BCl₃ for consistent boron flux) and cross-validate with tracer experiments (e.g., isotopic labeling). Apply the integral method (e.g., Fe₂B boride layer model adapted for BaB₆) to correlate D with layer thickness (u = k√t), ensuring incubation time (t₀) is accounted for .
Q. What computational frameworks are effective for modeling this compound’s electronic structure and defect behavior?
- Methodological Answer : Use density functional theory (DFT) with hybrid functionals (e.g., HSE06) to address bandgap underestimation. For defect analysis, employ the VASP software with supercell models (≥ 64 atoms) and nudged elastic band (NEB) for migration barriers. Validate against experimental XPS valence band spectra and electrical conductivity data. Note that GGA-PBE may underestimate B-Ba covalent interactions .
Q. What strategies optimize reaction parameters in this compound synthesis to enhance phase purity?
- Methodological Answer : Conduct a Design of Experiments (DoE) approach varying temperature (T), pressure (P), and precursor ratios. Use Raman spectroscopy to monitor in-situ phase evolution (e.g., BaB₆ vs. BaB₁₂). For CVD, optimize gas flow rates (e.g., BCl₃: 50 sccm, H₂: 200 sccm) and substrate pre-treatment (e.g., HF etching for oxide removal). Post-synthesis annealing (1200°C, 2 h) can reduce amorphous regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
